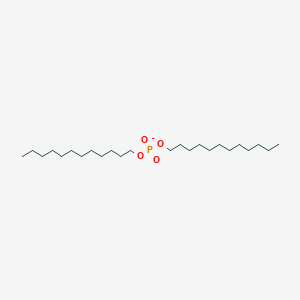

didodecyl phosphate

Description

Significance and Scope of Didodecyl Phosphate (B84403) in Contemporary Chemical Research

Didodecyl phosphate holds significance in contemporary chemical research primarily due to its amphiphilic nature, which facilitates interactions with both polar and non-polar environments ontosight.aisolubilityofthings.com. This property makes it relevant in diverse areas, including its use as a surfactant and emulsifier in various formulations ontosight.aisolubilityofthings.com. In pharmaceutical research, DDHP has been explored as an excipient to enhance drug delivery and solubility, particularly for hydrophobic drugs, by potentially encapsulating them and facilitating transport across biological membranes ontosight.aismolecule.com. Its interaction with biological membranes also makes it a tool in biochemical studies, allowing researchers to investigate membrane dynamics and cellular interactions ontosight.aismolecule.com. Furthermore, DDHP's ability to form complexes with metal ions has led to its consideration in solvent extraction processes for metal separation and purification smolecule.com. Research also extends to its application in materials science, particularly in the formation of self-assembled structures like organogels nist.gov.

Contemporary research highlights the utility of DDHP in modifying surface properties. Studies have investigated the formation of self-assembled films of dodecyl phosphate (a related compound, often discussed alongside didodecyl phosphate in the context of alkyl phosphates) on aluminum surfaces for corrosion inhibition and to achieve superhydrophobic properties researchgate.netresearchgate.net. The effectiveness of these films can be influenced by factors such as pH researchgate.net. Molecular dynamics simulations have also been employed to understand the adsorption behavior of didodecyl hydrogen phosphate on material surfaces, such as barium titanate, in the context of its role as a dispersant researchgate.net.

The scope of DDHP research also touches upon environmental considerations, including its potential for hydrolysis and its expected immobility in soil based on estimated properties nih.gov.

Historical Perspectives on Didodecyl Phosphate Research

Historically, didodecyl phosphate and related alkyl phosphates have been investigated for various applications. Early research explored its use as an antistatic agent in textile processing and as a lubricant additive nih.gov. There was also an investigation into its potential as an antimicrobial agent, although further research indicated its ineffectiveness against most microorganisms, leading to the discontinuation of this application smolecule.com.

The use of aluminum dialkyl phosphates, a class that includes aluminum didodecyl phosphate, as low molecular weight organogelators in hydraulic fracturing fluids dates back to the 1970s nist.gov. This historical application underscores the long-standing interest in the self-assembly properties of these compounds.

Evolution of Research Paradigms for Didodecyl Phosphate

The research paradigms surrounding didodecyl phosphate have evolved from initial explorations of its bulk properties and industrial applications towards more detailed investigations at the molecular level and in complex systems. The shift reflects advancements in analytical techniques and computational modeling.

Early research focused on macroscopic properties and applications like antistatic agents and lubricant additives nih.gov. The understanding of its behavior was largely empirical. The investigation into its potential as a biocide represents an early attempt to explore biological interactions, although limited by the understanding and tools of the time smolecule.com.

More recent paradigms involve studying DDHP's behavior at interfaces and in self-assembled structures. The use of techniques like Atomic Force Microscopy (AFM) and Electrochemical Impedance Spectroscopy (EIS) allows for detailed characterization of films formed by alkyl phosphates on surfaces researchgate.net. Small Angle Neutron Scattering (SANS) has been employed to determine the structure of self-assembled aggregates in organogels formed by aluminum didodecyl phosphate nist.gov. Computational methods, such as coarse-grain molecular dynamics simulations, are now used to gain insights into the adsorption mechanisms and interactions of DDHP with surfaces at a molecular level researchgate.net.

Furthermore, research has evolved to consider the influence of environmental factors, such as pH, on the properties and behavior of DDHP-related structures researchgate.net. The exploration of DDHP in drug delivery systems signifies a move towards more sophisticated applications leveraging its amphiphilic nature for targeted or enhanced therapeutic outcomes ontosight.aismolecule.com. The identification of didodecyl hydroxyethoxyethyl phosphate (DDoHEEP), a related compound, in environmental samples like house dust indicates an evolving research interest in the environmental prevalence and potential implications of this class of compounds nih.gov.

Data Tables:

Here are some data points related to the physical and computed properties of Didodecyl Phosphate:

| Property Name | Value | Unit | Source |

| Molecular Weight | 434.6 | g/mol | PubChem nih.gov |

| XLogP3-AA | 10.2 | PubChem nih.gov | |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov | |

| Melting Point | 59 | °C | HSDB nih.gov, Smolecule smolecule.com |

| Estimated Koc | 2.7 x 10⁶ | SRC nih.gov | |

| Estimated pKa | 0.88 | Hilal et al. nih.gov | |

| Estimated Henry's Law Constant | 4.0 x 10⁻⁷ | atm-cu m/mole | SRC nih.gov |

| Estimated Vapor Pressure | 1.8 x 10⁻¹⁰ | mm Hg | SRC nih.gov |

| Estimated Water Solubility | 4.0 x 10⁻⁶ | mg/L at 25 °C (est) | Smolecule smolecule.com |

Detailed Research Findings:

Self-Assembly and Organogels: Research on aluminum didodecyl phosphate organogels in decane (B31447) has shown that the structure and rheological properties of the self-assembled aggregates are highly dependent on the ratio of aluminum isopropoxide to didodecyl phosphate nist.gov. Small angle neutron scattering (SANS) studies revealed that the aggregates are locally cylindrical and molecularly thin nist.gov. With excess surfactant, the system exhibits rheology similar to transient, entangled networks of wormlike micelles nist.gov. A significant change in the relaxation time occurs near the stoichiometric equivalence (aluminum:surfactant = 1:3), indicating the formation of a connected network nist.gov.

Surface Modification for Corrosion Inhibition and Hydrophobicity: Studies have demonstrated the possibility of forming self-assembled dodecyl phosphate films on aluminum alloys researchgate.netresearchgate.net. Treatment of LY12 aluminum alloy in a 2 mM didodecyl phosphate aqueous solution at pH 6.4 resulted in surface hydrophobization researchgate.net. The pH of the solution used for surface modification influences the properties and thickness of the resulting self-organized layers, with neutral solutions yielding higher contact angles and greater thickness compared to acidic and alkaline solutions researchgate.net. Research also suggests that a complete surface coverage is not always necessary for inhibiting oxidation of aluminum pigment particles researchgate.net.

Adsorption Behavior: Atomic force microscopy (AFM) studies comparing the adsorption of sodium dodecyl sulfate (B86663) and sodium dodecyl phosphate on aluminum oxide surfaces showed that sodium dodecyl phosphate adsorbed strongly, forming stable bilayer patches, indicating irreversible binding researchgate.net. In contrast, sodium dodecyl sulfate did not show strong adsorption researchgate.net. Coarse-grain molecular dynamics simulations suggest that didodecyl hydrogen phosphate molecules prefer to be located near the surface of barium titanate researchgate.net.

Properties

Molecular Formula |

C24H50O4P- |

|---|---|

Molecular Weight |

433.6 g/mol |

IUPAC Name |

didodecyl phosphate |

InChI |

InChI=1S/C24H51O4P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26)/p-1 |

InChI Key |

JTXUVYOABGUBMX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Didodecyl Phosphate

Established Synthetic Pathways for Didodecyl Phosphate (B84403)

Didodecyl phosphate, a dialkyl phosphate ester, can be synthesized through several established chemical routes. These methods primarily involve the formation of ester linkages between dodecanol (B89629) (lauryl alcohol) and a phosphorus-containing reagent. The choice of synthetic pathway often depends on the desired purity, yield, and the scale of production.

Direct Esterification Approaches

Direct esterification is a common method for producing didodecyl phosphate. This approach involves the reaction of dodecanol with a phosphorus-containing acid, such as phosphoric acid or phosphorus oxychloride, under controlled conditions. smolecule.com The reaction with phosphoric acid typically requires elevated temperatures and sometimes a catalyst to drive the reaction towards the formation of the diester. smolecule.com Continuous removal of water, a byproduct of the esterification, is crucial to shift the equilibrium and maximize the yield.

Alternatively, phosphorus oxychloride can be used as the phosphorylating agent. This method is often followed by a hydrolysis step to yield the final didodecyl hydrogen phosphate. nih.gov

A general reaction scheme for direct esterification is as follows: 2 C₁₂H₂₅OH + H₃PO₄ → (C₁₂H₂₅)₂PO(OH) + 2 H₂O

Transesterification Processes

Transesterification offers an alternative route to didodecyl phosphate. In this process, dodecanol reacts with another phosphate ester, often in the presence of a base catalyst, to exchange the alkyl or aryl groups. smolecule.com This method can be advantageous when starting from a readily available phosphate ester. The reaction equilibrium is driven by the removal of a more volatile alcohol or by using an excess of dodecanol. While less common for the direct synthesis of didodecyl phosphate due to potential steric hindrance, it remains a viable synthetic strategy.

Phosphorylation Reactions (e.g., utilizing Phosphorus Pentoxide)

Phosphorylation using phosphorus pentoxide (P₂O₅) is a widely employed method for the synthesis of alkyl phosphates, including didodecyl phosphate. smolecule.comnih.gov The reaction of dodecanol with phosphorus pentoxide typically results in a mixture of mono- and didodecyl phosphate. researchgate.netresearchgate.netresearchgate.net The ratio of these products can be influenced by the stoichiometry of the reactants and the reaction conditions. researchgate.net

One study detailed the synthesis of dodecyl phosphate from lauryl alcohol and phosphorus pentoxide. researchgate.net The optimal conditions for phosphorylation were found to be a mole ratio of lauryl alcohol to phosphorus pentoxide of 2.0, a reaction temperature of 80°C, and a reaction time of 4 hours. researchgate.net Following phosphorylation, a hydrolysis step is necessary to convert the resulting pyrophosphates into the desired phosphate esters. researchgate.net The optimized hydrolysis conditions were a temperature of 70°C for 2 hours with a 2.0% water mass fraction. researchgate.net Under these conditions, the product mixture contained 24.60% didodecyl phosphate. researchgate.net

Advanced Synthetic Strategies for Didodecyl Phosphate Analogues

Controlled Synthesis of Mono- and Dialkyl Phosphate Mixtures

The synthesis of alkyl phosphates often yields a mixture of mono- and dialkyl esters. Controlling the ratio of these products is crucial for many applications. Research has focused on developing phosphation systems that allow for the systematic variation of the monoalkyl to dialkyl phosphate (MAP:DAP) ratio. asme.org

Conventional methods using polyphosphoric acid or phosphoric anhydride (B1165640) tend to produce extremes in the MAP:DAP ratio. asme.org However, by adjusting process parameters, it is possible to produce mixtures with MAP:DAP molar ratios ranging from approximately 50:50 to 90:10, with low levels of residual phosphoric acid and unreacted alcohol. asme.org

One patented process for producing phosphoric ester salts with high purity involves neutralizing a mixture of phosphoric esters and nonionic compounds, followed by extraction with a mixed solvent system. google.com For example, a mixture containing 70 parts by weight of monododecyl phosphate and 25 parts by weight of didodecyl phosphate was effectively purified using this method. google.com Another approach to achieve a high mono-alkyl phosphate content involves a specific reaction sequence where phosphorus pentoxide is suspended in a "heel" of the product mixture before the addition of the alcohol. google.com This method can yield a mixture with over 70% by weight of the mono-alkyl phosphate. google.com

| Phosphorylating Agent | Typical Product Composition | Key Process Features | Reference |

|---|---|---|---|

| Phosphorus Pentoxide (P₄O₁₀) | Equimolar mixture of MAP and DAP under ideal conditions. | Reaction with a twofold stoichiometric excess of lauryl alcohol. | google.com |

| Polyphosphoric Acid | High MAP, low DAP, but also high residual phosphoric acid. | Reacts with alcohols to produce a mixture rich in monoalkyl phosphate. | google.com |

| P₂O₅ in product heel | >70% mono-alkyl phosphate. | Specific sequence of reactant addition. | google.com |

| P₂O₅ and Lauryl Alcohol | 66.12% monododecyl phosphate, 24.60% didodecyl phosphate. | Optimized phosphorylation and hydrolysis conditions. | researchgate.net |

Derivatization for Specific Research Applications

The derivatization of alkyl phosphates is often necessary to enhance their analytical detection or to impart specific properties for research applications. For instance, in the analysis of zinc dialkyldithiophosphates, derivatization with pentafluorobenzyl esters facilitates their identification by gas chromatography-mass spectrometry (GC-MS). researchgate.net This technique allows for the determination of the alkyl chain lengths. researchgate.net

Reaction Kinetics and Optimization in Didodecyl Phosphate Synthesis

Research has shown that reaction conditions such as temperature, reaction time, and the molar ratio of reactants significantly impact the product distribution. researchgate.net For instance, in the synthesis of dodecyl phosphate from lauryl alcohol and phosphorus pentoxide, specific conditions have been optimized to control the outcome. researchgate.net

One area of optimization involves the use of catalysts to improve reaction efficiency. Acid-base bifunctional catalysts, such as CaO/ITQ-2 zeolite, have been shown to be effective in the phosphorylation of dodecanol. acs.org These catalysts can enhance the conversion of phosphoric acid and the selectivity towards didodecyl phosphate. acs.org Studies have demonstrated that the ITQ-2 catalyst exhibits higher selectivity for didodecyl phosphate compared to MCM-22. researchgate.net The use of such catalysts can lead to a significant increase in both the conversion of the starting materials and the selectivity for the desired product. acs.org

The reaction temperature is another critical factor. For the phosphorylation of lauryl alcohol with phosphorus pentoxide, an optimal temperature of 80°C has been identified. researchgate.net Similarly, in the hydrolysis step that can follow phosphorylation, a temperature of 70°C is considered optimal. researchgate.net Temperature control is vital as higher temperatures can sometimes lead to decomposition or the formation of undesirable side products. vulcanchem.com

The molar ratio of the reactants is also a key parameter to control. In the reaction between lauryl alcohol and phosphorus pentoxide, a mole ratio of 2.0 (lauryl alcohol to phosphorus pentoxide) was found to be optimal for the phosphorylation step. researchgate.net

The duration of the reaction is another parameter that requires optimization. For the phosphorylation of lauryl alcohol, a reaction time of 4 hours has been reported as optimal, followed by a 2-hour hydrolysis step. researchgate.net

The table below summarizes the optimized reaction conditions from a study on the synthesis of dodecyl phosphate from lauryl alcohol and phosphorus pentoxide. researchgate.net

Optimized Reaction Conditions for Dodecyl Phosphate Synthesis

| Parameter | Phosphorylation | Hydrolysis |

|---|---|---|

| Reactants | Lauryl Alcohol, Phosphorus Pentoxide | - |

| Mole Ratio (Lauryl Alcohol:P₂O₅) | 2.0 | - |

| Temperature | 80°C | 70°C |

| Reaction Time | 4 hours | 2 hours |

| Other Conditions | Mass ratio of 10# machine oil to P₂O₅: 1.5 | Water mass fraction: 2.0% |

Data from a study on dodecyl phosphate synthesis. researchgate.net

Under these optimized conditions, the resulting product mixture contained 66.12% monododecyl phosphate, 24.60% didodecyl phosphate, and 9.28% phosphoric acid. researchgate.net

Further research into the kinetics has explored the use of various catalysts and reaction media. For example, the use of p-toluenesulfonic acid as a catalyst under reflux conditions has been noted for the esterification of phosphoric acid. vulcanchem.com

It is important to note that the specific kinetics and optimal conditions can vary depending on the chosen synthetic route and the scale of the reaction. Continuous efforts in research aim to develop more efficient and selective methods for the synthesis of didodecyl phosphate, driven by its various industrial applications.

Supramolecular Self Assembly and Nanostructure Formation of Didodecyl Phosphate

Fundamental Principles of Didodecyl Phosphate (B84403) Self-Assembly

The self-assembly of DDP molecules into ordered aggregates is governed by a delicate interplay of thermodynamic and kinetic factors, as well as the inherent molecular architecture of the amphiphile.

Thermodynamics and Kinetics of Aggregate Formation

The primary driving force for the self-assembly of DDP in aqueous solutions is the hydrophobic effect. The two long dodecyl chains of the DDP molecule are nonpolar and disrupt the hydrogen-bonding network of water, leading to an entropically unfavorable state. To minimize the contact between the hydrophobic tails and water, DDP molecules spontaneously aggregate, sequestering the alkyl chains in the interior of the assembly and exposing the hydrophilic phosphate headgroups to the aqueous environment.

The aggregation process is typically characterized by a critical aggregation concentration (CAC), above which the formation of aggregates becomes significant. This process is thermodynamically spontaneous, meaning it occurs without the input of external energy. The thermodynamics of this process can be influenced by factors such as temperature, pH, and ionic strength. For instance, at low pH, hydrogen bonding can play a role in stabilizing bilayer aggregates. nih.gov

The kinetics of aggregate formation involve the dynamic equilibrium between individual DDP molecules (monomers) and the self-assembled structures. This includes the rate at which monomers join an aggregate and the rate at which they leave. These kinetics can be influenced by the concentration of DDP and external conditions. For example, the fusion of DDP vesicles can be induced by the presence of cations like Ca²⁺, a process that involves the aggregation of vesicles followed by the destabilization and reorganization of the bilayers. nih.gov

Role of Molecular Architecture in Directing Self-Assembly

The molecular geometry of DDP is a key determinant of the type of supramolecular structure it forms. The molecule consists of a relatively small, negatively charged phosphate headgroup and two long, flexible dodecyl tails. This double-tail architecture is crucial in directing the formation of specific aggregates. nih.gov

The concept of the critical packing parameter (CPP) is often used to predict the geometry of self-assembled structures. The CPP is defined as v / (a * l), where v is the volume of the hydrophobic tail, a is the optimal headgroup area, and l is the length of the tail.

For DDP, the presence of two alkyl chains gives it a truncated cone-like or cylindrical shape, which favors the formation of bilayers with a CPP close to 1. wur.nl These bilayers can close upon themselves to form vesicles.

In some environments or when complexed with other molecules, DDP can also form cylindrical or worm-like micelles. nist.gov

The charge of the phosphate headgroup, which is sensitive to pH, also plays a significant role. At lower pH values, protonation of the phosphate group reduces its charge and effective size, which can influence the packing of the molecules and lead to transitions between different aggregate structures. uts.edu.au For example, a decrease in pH can drive a transition from a lamellar (bilayer) phase to an inverted hexagonal phase. uts.edu.au

Formation and Characterization of Self-Assembled Structures

DDP is known to form several well-defined supramolecular architectures, each with distinct properties and formation mechanisms.

Vesicle Formation and Stability Mechanisms

DDP readily forms vesicles, which are spherical structures composed of a continuous bilayer enclosing an aqueous core. These vesicles are often formed by methods such as thin-film rehydration, where a dried film of DDP is hydrated with an aqueous solution. nih.gov The resulting vesicles can vary in size, with diameters reported to be around 900 Å, and can be induced to fuse into much larger vesicles (up to 7000 Å in diameter) by the addition of divalent cations like Ca²⁺. nih.gov

The stability of DDP vesicles is influenced by several factors. The electrostatic repulsion between the negatively charged phosphate headgroups helps to prevent vesicle aggregation and fusion at neutral or high pH. nih.gov However, at lower pH, protonation of the phosphate groups can reduce this repulsion, potentially leading to increased vesicle fusion. uts.edu.au Hydrogen bonding between the headgroups at low pH can also contribute to the stability of the bilayer structure. nih.gov The presence of two alkyl chains per molecule enhances the stability of the bilayer compared to single-chain surfactants, which tend to form micelles.

Micellar Architectures and Their Transitions

While DDP predominantly forms bilayers and vesicles, it can also form micellar structures under certain conditions. In nonpolar solvents, DDP can form reverse micelles, where the polar headgroups are sequestered in the core, and the hydrophobic tails are exposed to the solvent.

In some systems, particularly when complexed with other molecules like aluminum isopropoxide in decane (B31447), DDP can form worm-like or cylindrical micelles. nist.gov These elongated, flexible aggregates can entangle to form viscoelastic networks, leading to the formation of organogels. nist.gov The transition between spherical and cylindrical micelles, or from micelles to other structures, can be triggered by changes in concentration, temperature, or the addition of co-solutes that alter the molecular packing. hep.com.cn For instance, in the aluminum-DDP system, the ratio of aluminum to DDP is a critical factor that controls the rheology and structure of the self-assembled aggregates. nist.gov

Planar Bilayer Membrane Dynamics

DDP can form planar bilayers, which serve as excellent models for biological membranes. nih.gov These structures allow for the detailed study of membrane properties and dynamics. Molecular dynamics simulations have been used to investigate the properties of DDP planar bilayers, providing insights into factors such as lipid diffusion, hydrogen bonding, and the ordering of the alkyl chains. nih.gov

The dynamics of these bilayers are influenced by factors such as pH and temperature. For example, at low pH, hydrogen bonding between DDP molecules can lead to a more ordered and stable bilayer. nih.gov The fluidity of the membrane, which relates to the mobility of the individual DDP molecules within the bilayer, is a key characteristic. The presence of the double dodecyl tails contributes to a relatively fluid membrane at temperatures above the main phase transition temperature. The dynamics within these bilayers, including thickness fluctuations and lipid mobility, are crucial for their function as model membranes and for understanding the behavior of more complex biological systems. aps.org

Organogelation Phenomena and Network Formation

In nonpolar organic solvents, didodecyl phosphate can act as an organogelator, forming a three-dimensional network that entraps the solvent molecules, leading to the formation of a gel. wur.nl This process is contingent on the formation of extended, entangled fibrous aggregates through intermolecular interactions. wur.nl The creation of these networks typically requires a fine balance of solubility, often achieved by heating a solution of the organogelator and then cooling it to induce gelation. wur.nl Usually, only a small concentration of the organogelator, often around 1% by weight, is sufficient to immobilize a large volume of solvent. wur.nl The resulting structures are often worm-like or cylindrical micelles that entangle to create the gel network. wur.nl

Metallogel Formation with Aluminum and Didodecyl Phosphate

The self-assembly and organogelation of didodecyl phosphate can be significantly influenced by the presence of metal ions, leading to the formation of metallogels. A notable example is the in-situ complexation of didodecyl phosphate with aluminum isopropoxide in a nonpolar solvent like decane. nist.govsci-hub.seresearchgate.net This process results in the formation of organogels composed of locally cylindrical aggregates. nist.govresearcher.lifeacs.orgnih.gov The structure and rheological properties of these metallogels are highly sensitive to the molar ratio of aluminum to the phosphate (Al:P). nist.govsci-hub.se

When there is an excess of the didodecyl phosphate surfactant, the system behaves like a transient, entangled network of worm-like micelles. nist.gov However, as the Al:P ratio approaches stoichiometric equivalence (1:3), a significant transition occurs, leading to the formation of a connected network with the characteristics of a physical gel. nist.gov An excess of aluminum can lead to phase separation into a gel and a non-viscoelastic liquid. nist.gov The formation of the gel network is attributed to the creation of localized branch points in the cylindrical aggregates by the excess aluminum isopropoxide. nist.gov The addition of other phosphate-containing molecules can further modify the gel properties. For instance, the addition of the bulky bis(2-ethylhexyl) phosphoric acid can disrupt the gel structure by altering the packing around the aluminum centers, which weakens the transition to a physical gel and can even suppress gelation at high concentrations. researcher.lifeacs.orgnih.gov Conversely, adding mono-n-dodecyl phosphoric acid can shift the composition at which gelation occurs and improve the long-term stability of the gel. researcher.lifeacs.orgnih.gov

Table 1: Effect of Al:P Ratio on Didodecyl Phosphate-Aluminum Organogel Properties in Decane

| Al:P Ratio | Observed Behavior | Underlying Structure |

| < 1:3 | Viscoelastic fluid | Entangled network of worm-like micelles |

| ≈ 1:3 | Physical gel formation | Connected network of branched cylindrical aggregates |

| > 1:3 | Phase separation | Gel and non-viscoelastic liquid |

This table summarizes the general behavior observed in the didodecyl phosphate-aluminum isopropoxide system in decane. The exact transition points can be dependent on the total concentration of the gellants. nist.gov

Rheological Properties of Self-Assembled Gels

The rheological properties of didodecyl phosphate-based gels are a direct reflection of their underlying supramolecular structure. In the case of aluminum-didodecyl phosphate organogels, the system exhibits Maxwellian rheology in the presence of excess surfactant, which is characteristic of transient, entangled networks like those formed by worm-like micelles. nist.gov This behavior is defined by a single relaxation time.

As the Al:P ratio increases towards and beyond the stoichiometric 1:3 ratio, the rheological behavior deviates from the simple Maxwellian model. nist.gov This deviation is indicative of the formation of a more complex, interconnected gel network. nist.gov Rheological measurements, such as oscillatory rheology, are crucial for characterizing these systems. acs.org Key parameters obtained from these measurements include the storage modulus (G') and the loss modulus (G''), which describe the elastic and viscous components of the material's response to stress, respectively. sci-hub.se For a true gel, the storage modulus is typically independent of frequency and greater than the loss modulus in the linear viscoelastic region. The point at which the network structure breaks down under increasing stress is known as the yield stress. sci-hub.se

Table 2: Rheological Characteristics of Didodecyl Phosphate-Aluminum Gels

| Property | Description | Significance |

| Maxwellian Rheology | A simple viscoelastic model with a single relaxation time. | Observed at low Al:P ratios, indicating a transient network of entangled micelles. nist.gov |

| Storage Modulus (G') | A measure of the elastic response of the material. | Higher G' indicates a more solid-like, structured gel. sci-hub.se |

| Loss Modulus (G'') | A measure of the viscous response of the material. | Represents energy dissipation in the material. sci-hub.se |

| Yield Stress | The critical stress at which the gel network collapses. | Indicates the strength of the gel. sci-hub.se |

Influence of Environmental Factors on Self-Assembly

The self-assembly of didodecyl phosphate is not static but is dynamically influenced by various environmental factors. These factors can alter the intermolecular forces at play, leading to significant changes in the resulting supramolecular structures.

pH-Dependent Self-Assembly and Structural Transitions

The pH of the surrounding medium plays a critical role in the self-assembly of didodecyl phosphate, primarily due to the protonation state of the phosphate headgroup. uts.edu.au The effective pKa of the phosphate group in didodecyl phosphate vesicles is around 5.2. uts.edu.au Changes in pH around this value lead to significant alterations in vesicle fusion and headgroup clustering. uts.edu.au This is attributed to the protonation of the non-ester phosphate oxygen. uts.edu.au

Effects of Counterions and Ionic Strength

For instance, in systems of didodecyldimethylammonium (B1216837) surfactants, the self-assembly behavior is dependent on the type and hydrolysis state of the counterion, which is influenced by pH. nih.gov Phosphate and carbonate counterions, at various states of hydrolysis, can stabilize the formation of prolate ellipsoidal micelles. nih.gov In contrast, oxalate (B1200264) counterions tend to favor the formation of bilayer structures. nih.gov At high surfactant concentrations, a lamellar phase is commonly observed for all these counterions. nih.gov The strength of electrostatic interactions in self-assembled systems is dependent on factors including the charge density, polymer concentration, and the ionic strength of the solution. nih.gov

Influence of Poly(ethylene glycol) on Vesicle Behavior

The presence of polymers, such as poly(ethylene glycol) (PEG), can significantly affect the behavior of didodecyl phosphate vesicles. acs.org While PEG itself may not induce fusion of these vesicles, it can promote calcium-induced fusion. researchgate.net The mechanism behind this is often described as a depletion-attraction effect, where the polymer molecules are excluded from the space between vesicles, creating an osmotic pressure that drives the vesicles together, leading to aggregation and potentially fusion. researchgate.net

The modification of vesicle surfaces with PEG, a process known as PEGylation, is a common strategy to create sterically stabilized nanoparticles that can avoid recognition and clearance by the immune system in biological applications. nih.gov The effectiveness of PEGylation depends on the molecular weight and grafting density of the PEG chains on the vesicle surface. nih.govnih.gov In the context of lipid-calcium-phosphate nanoparticles, a supported lipid bilayer allows for a high density of incorporated DSPE-PEG, enhancing the stability of the nanoparticles. nih.gov The aggregation of vesicles can be suppressed by increasing the molecular weight and the incorporation ratio of the PEG-lipid. nih.gov

Self-Assembly in Mixed Surfactant Systems Involving Didodecyl Phosphate

The self-assembly behavior of didodecyl phosphate (DDP) is significantly influenced when it is part of a mixed system with other surfactants. The interactions within these systems, driven by electrostatic forces, hydrophobic effects, and headgroup characteristics, lead to the formation of diverse and complex nanostructures. The incorporation of a second surfactant into a DDP solution can alter the stability, morphology, and physicochemical properties of the resulting aggregates, such as vesicles and micelles.

Research into these mixed systems often utilizes techniques like differential scanning calorimetry (DSC) to probe the interactions between the constituent amphiphiles. A key parameter observed is the gel to liquid-crystal transition temperature (Tₘ), which provides insight into the packing and stability of the surfactant molecules within the bilayer of a vesicle. rug.nlrsc.org

When anionic DDP vesicles are mixed with cationic or other anionic surfactants, the changes in Tₘ reveal the nature of their interaction. The incorporation of the added surfactant into the DDP vesicle bilayer is a common outcome. rug.nlrsc.org For instance, studies have shown that interactions between vesicles formed by sodium didodecyl phosphate (DDP) and various surfactants lead to the inclusion of the surfactant molecules into the vesicle bilayers. rug.nl

The effect of adding different types of surfactants on the main transition temperature (Tₘ) of DDP vesicles has been systematically investigated. The charge of the headgroups on both the DDP and the added surfactant plays a crucial role in the resulting thermal behavior of the mixed system. rug.nlrsc.org In aqueous solutions, DDP self-assembles to form vesicles, and the addition of other surfactants modifies the gel to liquid-crystal transition of these structures. rug.nl

Contrary to the expectation that adding a surfactant with the same charge would lower the Tₘ, the addition of the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) to DDP vesicles leads to a modest increase in the transition temperature from 35 °C to 38 °C. rug.nl The DSC scan for this specific mixture suggests the presence of three separate transitions, indicating a complex interaction and phase behavior. rug.nl When a cationic surfactant such as hexadecyltrimethylammonium bromide (CTAB) is added to the anionic DDP vesicles, the Tₘ is also observed to increase. rug.nl This behavior highlights the significant role of electrostatic interactions and changes in molecular packing within the mixed bilayer.

The table below summarizes the observed changes in the gel to liquid-crystal transition temperature (Tₘ) for sodium didodecyl phosphate (DDP) vesicles upon the addition of different surfactants.

| Vesicular System | Added Surfactant | Charge Interaction | Observed Effect on Tₘ | Reference |

|---|---|---|---|---|

| Sodium Didodecyl Phosphate (DDP) (Anionic) | Sodium Dodecyl Sulfate (SDS) (Anionic) | Like Charges | Increases from 35 °C to 38 °C | rug.nl |

| Sodium Didodecyl Phosphate (DDP) (Anionic) | Hexadecyltrimethylammonium Bromide (CTAB) (Cationic) | Opposite Charges | Increases | rug.nl |

Similarly, complex nanostructures can form in mixed systems containing DDP analogues and other amphiphiles. For example, investigations into mixtures of the anionic block copolymer poly[(2-sulfamate-3-carboxylate)-isoprene-b-ethylene oxide] (SCIEO) and the vesicle-forming cationic surfactant didodecyldimethylammonium bromide (DDAB) show that the resulting structures are highly dependent on the component concentrations. At low copolymer concentrations, the block copolymer chains adsorb onto the DDAB vesicles. As the copolymer concentration increases, a structural transformation occurs, leading to the formation of core-shell, micellar-like aggregates. This transition is driven by the collapse of the vesicle bilayer as the number of surfactant headgroups complexed with the anionic polymer segments increases.

The stability of these mixed nanostructures can also be influenced by external factors. In the SCIEO/DDAB system, for instance, the block copolymer-decorated vesicles exhibit lower stability with increasing temperature compared to the micellar aggregates. However, both types of nanostructures demonstrate stability against changes in the ionic strength of the solution, which is attributed to a combination of electrostatic and hydrophobic interactions within the aggregates.

Coordination Chemistry of Didodecyl Phosphate with Metal Ions

Complexation Mechanisms with Divalent and Trivalent Metal Ions

The interaction between didodecyl phosphate (B84403) and metal ions typically involves the phosphate headgroup. The specific nature of the resulting complex, including its stoichiometry and structure, varies significantly between different metals.

Aluminum Ion Coordination and Complex Formation

The complexation of didodecyl phosphate with aluminum ions is central to the formation of organogels, which are utilized as hydraulic fracturing fluids. nist.gov These gels are formed through the in situ self-assembly of aluminum isopropoxide and didodecyl phosphate in a non-polar solvent like decane (B31447). nist.govacs.org The underlying structure of these gels consists of locally cylindrical, molecularly thin aggregates. nist.govnih.gov

The stability of these structures is attributed to the dialkyl phosphate groups forming bridges between adjacent aluminum ions. nist.gov The stoichiometry of the aluminum to phosphate (Al:P) ratio is a critical factor controlling the rheological properties of the gel. nist.govacs.org While a neutral salt composition corresponds to a 1:3 Al:P ratio, varying this ratio has a profound effect on the material's properties. nist.gov When aluminum is in excess (e.g., Al:P > 1:3), it can create localized branch points in the aggregates, leading to the formation of a more robust gel network. nist.gov Conversely, an excess of the surfactant results in a system that behaves like an entangled network of wormlike micelles. nist.gov The addition of other complexing agents, such as monododecyl phosphate, can further modify the coordination at the aluminum center and affect the gel's stability and transition properties. nih.govresearcher.life

Thorium(IV) Extraction and Complex Stoichiometry

Didodecylphosphoric acid (DDPA) is an effective extractant for Thorium(IV) from aqueous solutions, a process relevant to nuclear fuel reprocessing. squ.edu.omhu.edu.jo Studies on the solvent extraction of Th(IV) from perchlorate (B79767) solutions into a chloroform (B151607) or toluene (B28343) diluent containing DDPA have elucidated the complexation mechanism. squ.edu.omresearchgate.net

The extraction process involves a mixed ion exchange-solvation mechanism. squ.edu.omsqu.edu.om The composition of the extracted thorium complex has been determined to be Th(ClO₄)₄₋ₙRₙ(HR)₅₋ₙ , where 'n' can be 1 or 2, and (HR)₂ represents the dimeric form of DDPA. squ.edu.omresearchgate.netsqu.edu.om The extraction equilibrium is influenced by several factors, including pH, extractant concentration, and temperature. researchgate.netresearchgate.net The number of hydrogen ions released during the complex formation and the metal-to-ligand ratio have been established through slope analysis of extraction data. researchgate.netresearchgate.net

The thermodynamic parameters associated with the extraction process have been calculated, revealing the spontaneity of the reaction.

| Parameter | Value |

|---|---|

| Gibbs Free Energy (ΔG°) | -40.5 ± 2.1 kJ mol⁻¹ |

| Enthalpy (ΔH°) | -34.0 ± 1.2 kJ mol⁻¹ |

| Entropy (ΔS°) | 22.1 ± 5.3 J K⁻¹mol⁻¹ |

A positive entropy change is consistent with the dehydration of the highly hydrated Th(IV) ion upon complexation. researchgate.net

Calcium Ion Interactions in Vesicle Fusion

Calcium ions play a crucial role in mediating the fusion of vesicles composed of didodecyl phosphate (DDP). cdnsciencepub.com The interaction involves the binding of Ca²⁺ to the phosphate head groups of the DDP molecules forming the vesicle bilayer. nih.govnih.gov This binding neutralizes the negative charge of the phosphate groups, reduces electrostatic repulsion between vesicles, and can induce localized dehydration at the membrane surface. nih.gov These events lower the energy barrier for close approach and subsequent fusion of the vesicles. cdnsciencepub.comnih.gov

The concentration of Ca²⁺ required to induce fusion can be influenced by the presence of other molecules. For instance, dehydrating agents like poly(ethylene glycol) (PEG) can promote Ca²⁺-induced fusion by lowering the threshold concentration of calcium required. nih.gov This synergistic effect is attributed to the polymer's capacity to further dehydrate the vesicle surface. nih.gov

Copper(II) Ion Complexation and Phosphate Group Activity

Copper(II) ions readily coordinate with the phosphate groups of organophosphate compounds. mdpi.comnih.gov This interaction is confirmed through various spectroscopic methods that show the direct involvement of the phosphate moiety in the inner coordination sphere of the metal ion. mdpi.com The complexation of Cu(II) with phosphate-containing ligands can significantly alter the chemical activity of the phosphate group. researchgate.netmdpi.com

A notable example of this altered activity is the enhanced hydrolysis of phosphate esters. Dinuclear copper(II) complexes, in particular, have been shown to be effective catalysts for the cleavage of phosphate diester bonds. capes.gov.br The proposed mechanism involves the cooperative action of the two metal centers, where one copper ion binds the phosphate ester, and a hydroxide (B78521) ion coordinated to the adjacent copper ion acts as an intramolecular nucleophile, attacking the phosphorus center. mdpi.comcapes.gov.br This process demonstrates that the coordination to Cu(II) can activate the phosphate group towards hydrolytic cleavage. researchgate.net

Structural Elucidation of Metal-Didodecyl Phosphate Complexes

The structures of metal-didodecyl phosphate complexes are investigated using a suite of spectroscopic techniques. Each method provides unique insights into the coordination environment of the metal ion and the conformation of the ligand.

Spectroscopic Analysis (e.g., NMR, IR, UV-Vis, EPR)

Spectroscopic analysis is indispensable for characterizing the coordination environment in metal-DDPA complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹³C NMR are particularly powerful for probing the local environment of the phosphate group. Upon complexation with a metal ion, a significant change in the chemical shift of the phosphorus atom is observed, confirming the participation of the phosphate group in coordination. mdpi.comnih.gov For instance, in copper(II) complexes with phosphoethanolamine, shifts in the ³¹P NMR signal indicate that the phosphate group remains active in the metalation process. mdpi.com ¹H and ¹³C NMR spectra provide information on the conformation of the dodecyl chains. researchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups involved in metal binding. The coordination of the phosphate group to a metal ion typically results in a noticeable shift in the stretching frequency of the phosphoryl (P=O) and P-O-C bonds. researchgate.netresearchgate.net In studies of thorium complexes, changes in the characteristic vibrational bands of the phosphate group upon loading with the metal confirm complex formation. researchgate.net For phosphatidylcholines, specific absorption bands between 1000 and 1300 cm⁻¹ are assigned to vibrational modes of the phosphate group, which shift upon dehydration or complexation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is frequently used to study the formation of copper(II) complexes, which are often colored. mdpi.com The complexation of Cu(II) with phosphate ligands can give rise to new absorption bands in the visible region, typically corresponding to d-d electronic transitions of the copper ion. mdpi.comresearchgate.net The position and intensity of these bands provide information about the coordination geometry around the Cu(II) center. For example, the formation of a copper-zincon complex results in a new absorption peak around 600 nm. cetjournal.it Monitoring the absorbance at a specific wavelength can be used to determine the stoichiometry of the complex, such as the 2:1 ligand-to-metal ratio found in some copper dithiocarbamate (B8719985) complexes. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for studying paramagnetic metal ions like Cu(II). nih.gov The EPR spectrum provides detailed information about the electronic structure, coordination geometry, and the nature of the atoms coordinating to the copper ion. nih.govresearchgate.net The g-tensor and hyperfine coupling constants (A-values) extracted from the spectra are characteristic of specific geometries, such as elongated octahedral or square pyramidal. researchgate.netrsc.org For Cu(II)-phosphate complexes, EPR can distinguish between different coordination environments and track changes upon interaction with other molecules, such as proteins. mdpi.com

| Technique | Information Obtained | Key Findings / Observations | Reference |

|---|---|---|---|

| NMR (³¹P, ¹³C) | Probes local environment of the phosphate group and ligand conformation. | Chemical shift changes in ³¹P and ¹³C signals upon metal binding confirm coordination. | mdpi.comnih.govresearchgate.net |

| IR | Identifies functional groups involved in coordination. | Shifts in phosphoryl (P=O) and P-O-C stretching frequencies indicate phosphate coordination. | researchgate.netresearchgate.netnih.gov |

| UV-Vis | Analyzes electronic transitions, confirming complex formation and geometry. | Appearance of new d-d transition bands for Cu(II) complexes. Used for stoichiometry determination. | mdpi.comresearchgate.netresearchgate.net |

| EPR | Determines electronic structure and coordination geometry of paramagnetic ions (e.g., Cu(II)). | Anisotropic g- and A-tensors reveal detailed geometry (e.g., octahedral, square pyramidal). | nih.govresearchgate.netmdpi.com |

Proposed Binding Mechanisms and Coordination Modes

The interaction between the phosphate headgroup of didodecyl phosphate (DDDP) and metal ions is central to its coordination chemistry. The phosphate group (PO₄³⁻) is a versatile ligand capable of binding to metal centers through one or more of its oxygen atoms. wikipedia.org This interaction is primarily an electrostatic attraction between the negatively charged oxygen atoms of the phosphate and the positively charged metal ion, often leading to the formation of robust coordination complexes.

In the context of didodecyl phosphate, the most extensively studied systems involve its complexation with aluminum ions, typically introduced as aluminum isopropoxide. nist.gov Research suggests that the fundamental binding mechanism involves the dialkyl phosphate anion acting as a bridging ligand between adjacent metal ions. nist.gov This bridging creates a coordination polymer-like backbone.

Key Proposed Mechanisms:

Bidentate Bridging: The most commonly proposed mechanism for the self-assembly of aluminum didodecyl phosphate is the formation of bridges by the phosphate group between neighboring aluminum ions. nist.gov In this mode, two oxygen atoms of a single phosphate group coordinate to two different aluminum centers, effectively linking them together. This results in the formation of long, linear, or branched polymeric chains that form the core of the self-assembled aggregates. nist.gov

Chelation: While bridging is dominant in forming extended structures, chelation, where two oxygen atoms from the same phosphate group bind to a single metal ion, is also a possible coordination mode for phosphate ligands. wikipedia.org

The coordination geometry around the metal ion is influenced by the specific metal and the surrounding ligands. For instance, with aluminum, a common coordination number is six, leading to an octahedral geometry, though other coordination numbers are possible. numberanalytics.com Studies on analogous metal phosphate systems show various coordination modes, including monodentate, bidentate (chelating and bridging), and tridentate bridging. wikipedia.orgmdpi.com In the case of aluminum didodecyl phosphate gels, the stability of the resulting structures is attributed to the formation of these strong coordination bridges. nist.gov

| Metal Ion System | Proposed Primary Binding Mode | Resulting Structure | Supporting Evidence |

| Aluminum (Al³⁺) with Didodecyl Phosphate | Bidentate Bridging | Polymeric chains forming cylindrical aggregates nist.gov | X-ray Diffraction, Small-Angle Neutron Scattering (SANS) nist.gov |

| General Transition Metals with Phosphates | Bidentate (Bridging/Chelating), Tridentate | Varies from discrete complexes to coordination polymers wikipedia.org | Spectroscopic Methods (NMR, IR), X-ray Crystallography mdpi.comacs.org |

Role of Coordination in Supramolecular Gelation

The coordination of metal ions by didodecyl phosphate is the primary driving force for the formation of supramolecular gels in nonpolar organic solvents like decane. nist.govsci-hub.se This process, known as metallo-gelation, relies on the directional and strong, yet often reversible, nature of the metal-ligand bond to assemble the low-molecular-weight gelator (didodecyl phosphate) into an extended, three-dimensional network that immobilizes the solvent.

The process begins with the in-situ complexation of didodecyl phosphate with a metal source, such as aluminum isopropoxide. acs.orgnih.gov The coordination events, primarily the phosphate bridging between metal centers, lead to the formation of one-dimensional polymeric chains. These chains serve as the primary structural motif. Due to the long, flexible dodecyl chains attached to the phosphate headgroups, these inorganic-organic hybrid polymers self-assemble into long, cylindrical, or wormlike aggregates. nist.gov Small-angle neutron scattering (SANS) studies have confirmed that these aggregates are locally cylindrical and molecularly thin. nist.govacs.org

At sufficient concentrations, these cylindrical aggregates entangle, similar to polymer chains in a solution, leading to a significant increase in viscosity and the formation of a viscoelastic fluid. nist.gov The transition from a liquid to a true gel state is highly dependent on the stoichiometry of the metal ion to the phosphate. For the aluminum didodecyl phosphate system, the rheological properties are extremely sensitive to the Al:P ratio. sci-hub.se

Excess Surfactant (Low Al:P ratio): With an excess of didodecyl phosphate, the system behaves like a transient network of entangled wormlike micelles, exhibiting Maxwellian rheology. nist.gov

The table below summarizes the findings from rheological studies on the aluminum isopropoxide and didodecyl phosphate system in decane, illustrating the critical role of coordination stoichiometry in gel formation.

| Al:P Ratio | Rheological Behavior | Proposed Aggregate Structure | Gel Stability |

| < 1.0:3 | Viscoelastic fluid, Maxwellian behavior nist.gov | Entangled network of linear, wormlike aggregates nist.gov | Metastable, flows over time nist.gov |

| > 1.0:3 | Strong physical gel network nist.gov | Branched or cross-linked cylindrical aggregates nist.gov | Stable indefinitely nist.gov |

Therefore, the coordination between the metal ion and the didodecyl phosphate ligand is not merely a binding event but the fundamental mechanism that dictates the hierarchical self-assembly from simple molecules into polymeric chains, then into cylindrical aggregates, and finally into a macroscopic, solvent-entrapping gel network.

Interfacial Phenomena and Surface Adsorption of Didodecyl Phosphate

Adsorption Mechanisms on Solid Surfaces

The adsorption of didodecyl phosphate (B84403) onto solid substrates, particularly metals and their oxides, is a complex process governed by strong chemical interactions.

Didodecyl phosphate demonstrates a strong ability to adsorb onto aluminum and aluminum oxide surfaces primarily through chemisorption. ijcsi.proresearchgate.net This process involves the formation of direct chemical bonds between the phosphate head group and the metal oxide surface. Research indicates that the effective corrosion inhibition provided by alkyl phosphate anions stems from this chemical adsorption, which involves the formation of bridging bidentate complexes. ijcsi.pro In this mechanism, two of the oxygen atoms from the phosphate group bond with the aluminum atoms on the surface. This creates a stable, covalently bound layer. nih.gov The process is also described as an interaction with the surface hydroxyl groups present on the aluminum oxide layer, leading to a robust and irreversibly bound film. researchgate.netresearchgate.net The adsorption is strong enough that patches of adsorbed DDP show no significant change even after several hours of exposure, indicating a stable and strong binding to the surface. researchgate.net

The nature of the aluminum surface itself influences the adsorption; surfaces with a higher number of low-coordination aluminum atoms, such as those on clusters versus flat slabs, generally exhibit greater adsorptivity. nih.gov This chemisorption leads to the transfer of electrons from the aluminum surface to the adsorbed molecules, altering the electronic density of states of both the surface and the adsorbate. nih.gov

The pH of the aqueous solution from which didodecyl phosphate is adsorbed plays a critical role in the properties of the resulting film. researchgate.net The surface charge of aluminum oxide and the ionization state of the phosphate head group are both pH-dependent, which in turn governs the adsorption process. researchgate.netdiva-portal.org Studies on similar monododecyl phosphate systems, which provide insight into the general mechanism, show that neutral pH conditions are optimal for forming thick, multilayered, and highly protective films on aluminum alloys. researchgate.netresearchgate.net

In neutral solutions, strong chemisorption is complemented by electrostatic attraction, fostering the growth of a denser and more ordered film. researchgate.net In acidic conditions (e.g., pH 4), the concentration of surface hydroxyl groups on the aluminum oxide is lower, which can weaken the adsorption process. researchgate.net Conversely, in alkaline solutions, while adsorption still occurs, the resulting films may be less uniform than those formed at neutral pH. researchgate.netresearchgate.net The effect of pH on the contact angle of a modified aluminum alloy surface demonstrates these differences, with neutral solutions yielding the highest hydrophobicity.

| pH of Treatment Solution | Resulting Contact Angle (Θc) on LY12 Alloy* | Film Characteristics |

| 4.0 (Acidic) | 101° researchgate.netresearchgate.net | Less thick film due to weaker adsorption. researchgate.net |

| 6.4 (Neutral) | 125° researchgate.netresearchgate.net | Thicker, multilayer structure with superior properties. researchgate.net |

| 9.0 (Alkaline) | 114° researchgate.net | Film formation is less optimal than in neutral conditions. researchgate.net |

| Data derived from studies on sodium monododecyl phosphate (DDPO4), illustrating the general principle for dodecyl phosphates. |

Chemisorption on Aluminum and Aluminum Oxide Surfaces

Formation of Self-Assembled Monolayers and Multilayers

The amphiphilic structure of didodecyl phosphate enables it to spontaneously form highly organized structures known as self-assembled monolayers (SAMs) and multilayers on suitable substrates. researchgate.netresearchgate.net On aluminum oxide, didodecyl phosphate is known to form bilayer structures. researchgate.net The initial layer chemisorbs to the oxide surface via its phosphate head group, leaving the hydrophobic dodecyl tails oriented away from the surface. A second layer then assembles with its tails interacting with the tails of the first layer, exposing its hydrophilic phosphate heads to the environment. researchgate.net

This self-assembly is not limited to aqueous environments. In nonpolar solvents like decane (B31447), didodecyl phosphate can form self-assembled organogels when combined with aluminum isopropoxide. nist.gov Small-angle neutron scattering (SANS) studies of these systems reveal that the aggregates are locally cylindrical and molecularly thin. nist.gov The stoichiometry between the aluminum and the phosphate surfactant is a sensitive parameter that dictates the rheology and structure of the resulting gel network. nist.gov In other systems, such as complexes with poly(L-lysine), didodecyl phosphate induces the formation of well-ordered lamellar self-assemblies where polypeptide β-sheets are separated by layers of the surfactant's alkyl tails. nih.gov

Interfacial Tension and Adsorption Kinetics at Liquid-Liquid and Air-Water Interfaces

As a surfactant, didodecyl phosphate is effective at reducing the interfacial tension between two immiscible liquids or between a liquid and air. ontosight.ai Interfacial tension is the force per unit length at the interface, and its reduction is a primary indicator of surfactant activity. biolinscientific.comthermopedia.com The adsorption process at these fluid interfaces is governed by a combination of diffusion of the surfactant molecules from the bulk phase to the interface and the kinetics of the molecules arranging themselves at that interface. researchgate.net

Research on structurally similar disulfonate surfactants shows that the adsorption process at the air-water interface follows a mixed diffusion-kinetic adsorption mechanism. researchgate.net This means that both the rate of arrival of molecules (diffusion) and the energy barrier to adsorption play a role. researchgate.net At liquid-liquid interfaces, such as between an aqueous solution and an oil like dodecane, the presence of salts can influence the final interfacial tension, although some double-tailed surfactants show weak sensitivity to salt concentration. researchgate.net The kinetics of adsorption is crucial; a faster rate of adsorption, leading to a rapid decrease in interfacial tension, results in more stable emulsions and foams. biolinscientific.com

Applications in Surface Modification for Advanced Materials

The ability of didodecyl phosphate to form robust, self-assembled films makes it a valuable agent for the surface modification of materials. researchgate.netmdpi.com A primary application is enhancing the corrosion resistance of metals, particularly aluminum and its alloys. ijcsi.proresearchgate.net The chemisorbed layer acts as a physical barrier, protecting the metal surface from aggressive ions like chlorides. acs.org

Furthermore, treatment with didodecyl phosphate can dramatically alter the wettability of a surface. By forming a layer with exposed hydrophobic tails, it can render a hydrophilic surface superhydrophobic. ijcsi.proresearchgate.net For instance, treating a laser-textured aluminum alloy with a solution containing didodecyl phosphate leads to significant surface hydrophobization, which is beneficial for creating self-cleaning and anti-corrosion coatings. ijcsi.proresearchgate.net

These surface-modified materials are considered advanced materials due to their enhanced properties. mdpi.com The modification can be tailored by controlling parameters like the pH of the treatment solution to achieve desired film thickness and hydrophobicity. researchgate.netresearchgate.net

| Material | Modifying Agent | Surface Treatment | Resulting Property |

| Aluminum Alloy (AMg6) | Mixture of monododecyl and didodecyl phosphate ijcsi.proresearchgate.net | Immersion in ethanol (B145695) or aqueous solution after laser texturing ijcsi.pro | Superhydrophobization, enhanced corrosion protection ijcsi.proresearchgate.net |

| Aluminum Alloy (LY12) | Sodium monododecyl phosphate researchgate.netresearchgate.net | Self-assembly from aqueous solution at controlled pH researchgate.net | Increased hydrophobicity and corrosion resistance researchgate.netresearchgate.net |

| Poly(L-lysine) | Didodecyl phosphate nih.gov | Complexation in solution nih.gov | Formation of ordered lamellar nanostructures nih.gov |

Catalytic Applications and Mechanisms Involving Didodecyl Phosphate

Role of Phosphate (B84403) Esters in Catalytic Systems

Phosphate esters are a class of organophosphorus compounds that play significant roles in various catalytic systems. researchgate.net Their remarkable stability makes them suitable for numerous applications, yet also presents a challenge for their catalytic transformation. nih.gov The hydrolysis of phosphate esters, in particular, is one of the slowest known uncatalyzed reactions of biological relevance, despite being thermodynamically favorable. nih.gov Consequently, significant research has focused on developing catalysts to accelerate their cleavage. researchgate.net

In catalytic systems, phosphate esters can function in multiple capacities. They can act as substrates for hydrolysis reactions, which are central to many biological processes and have implications for environmental remediation of organophosphate pollutants. researchgate.netnih.govstanford.edu Metal ions are often crucial components in these catalytic systems, promoting hydrolysis through several mechanisms. frontiersin.org These mechanisms include Lewis acid activation, where the metal ion polarizes the P-O bond, making the phosphorus atom more susceptible to nucleophilic attack. frontiersin.org Another mechanism is the activation of a nucleophile, such as a metal-bound hydroxide (B78521) ion, which can then attack the phosphorus center. frontiersin.org The metal ion can also catalyze the reaction by stabilizing the leaving group. frontiersin.org

Beyond being substrates, phosphate esters serve as components of catalyst systems themselves. For instance, lanthanide-based catalysts incorporating organophosphates are used in the polymerization of conjugated dienes. google.com Furthermore, the catalytic hydrolysis of phosphate esters is not limited to homogeneous systems. Heterogeneous catalysts, such as those based on bare silica (B1680970) materials or inorganic iron oxide nanoparticles, have also demonstrated substantial catalytic power. acs.orgresearchgate.net The development of artificial enzymes and biomimetic models for phosphate ester hydrolysis is an active area of research, aiming to understand and replicate the efficiency of natural enzymes like phosphatases. researchgate.netjocpr.com Lanthanide ions, particularly cerium, are of special interest due to their strong Lewis acidity and rapid ligand exchange rates, making them well-suited as catalytic centers in artificial enzymes. jocpr.com Recent studies have also shown that lanthanum-based materials can catalytically hydrolyze a range of phosphate esters, which has implications for water treatment. acs.org

Didodecyl Phosphate as a Component in Catalyst Precursors

Didodecyl phosphate (DDP), a dialkyl phosphate ester, has been identified as a key component in certain catalyst precursors. Its long alkyl chains impart specific solubility and stability properties that are valuable in catalytic applications. One notable example is its use in lanthanide-based catalyst systems for the polymerization of conjugated dienes. google.com In these systems, neodymium didodecyl phosphate is cited as a suitable organophosphate component that, in combination with an alkylaluminoxane and a non-coordinating anion precursor, forms an active catalyst for producing polydienes with high cis-1,4-linkage content. google.com

Additionally, didodecyl phosphate itself is the target product in certain catalytic reactions, which provides insight into catalyst development. For example, the phosphorylation of dodecanol (B89629) to produce di-dodecyl phosphate has been studied using various catalysts, including ITQ-2 and MCM-22 zeolites. acs.orgresearchgate.net Research has shown that modifying these zeolites, such as by incorporating CaO, can create acid-base cooperativity that enhances both the conversion of phosphoric acid and the selectivity towards di-dodecyl phosphate. acs.orgresearchgate.net Calcium salts of dodecyl phosphate, specifically calcium dodecyl phosphate, have also been synthesized and characterized as precursors for bioceramic materials. researchgate.net

Transition metal phosphides (TMPs) are emerging as highly active and stable catalysts for various industrial processes, including hydrodesulfurization (HDS) and hydrodeoxygenation (HDO). chemistryviews.orgtue.nl The synthesis of these materials is a critical step that determines their final catalytic properties. A common and traditional method for preparing supported metal phosphides is the temperature-programmed reduction (TPR) of a metal phosphate precursor in a hydrogen (H₂) atmosphere. tue.nl This method often requires high reduction temperatures (570-650 °C) due to the strength of the P-O bonds in the phosphate precursor, which can negatively affect the dispersion of the final metal phosphide (B1233454) phase. tue.nl

To circumvent the high temperatures, alternative phosphorus precursors with less oxidized states, such as phosphites and hypophosphites, have been employed, allowing for lower reduction temperatures. tue.nl Another approach involves the phosphidation of metal oxides or other metal precursors using highly reactive phosphorus sources like phosphine (B1218219) gas or species generated in-situ from the reduction of phosphate salts. sci-hub.box

Recent innovations focus on simpler, one-step synthesis methods using less toxic and more stable phosphorus precursors. For instance, triphenylphosphite (P(OPh)₃) has been successfully used as a phosphorus source in combination with a nickel salt to produce highly dispersed, air-stable Ni₂P nanoparticles on a support material. chemistryviews.org This method avoids hazardous reagents and produces a catalyst with performance comparable to noble metal catalysts in reactions like selective hydrogenation. chemistryviews.org Designing the structure of the catalyst precursor, such as using metal-organic frameworks (MOFs), is another advanced strategy to optimize the performance of the resulting metal phosphide catalyst for applications like water electrolysis. rsc.org

The table below summarizes various synthesis approaches for metal phosphide catalysts.

| Synthesis Method | Phosphorus Precursor | Key Features | Typical Application | Reference |

|---|---|---|---|---|

| Temperature-Programmed Reduction (TPR) | Metal Phosphates (e.g., from NH₄H₂PO₄) | Most common approach; requires high reduction temperatures (570-650 °C). | Hydrodesulfurization (HDS) | tue.nl |

| Low-Temperature Reduction | Metal Phosphites or Hypophosphites | Allows for lower reduction temperatures (e.g., 400 °C), potentially improving dispersion. | HDS | tue.nl |

| One-Step Nanoparticle Synthesis | Triphenylphosphite (P(OPh)₃) | Uses low-toxicity, air-stable precursor; produces small, highly dispersed nanoparticles. | Selective Hydrogenation | chemistryviews.org |

| MOF-Derived Synthesis | Phosphating of a bimetallic organic framework | Allows for precise structural control of the final catalyst. | Water Electrolysis | rsc.org |

| Phosphidation | Phosphine gas (PH₃) or in-situ generated phosphorus species | Direct conversion of metal oxides or other precursors to phosphides. | Hydrogen Evolution Reaction (HER) | sci-hub.box |

Mechanistic Investigations of Phosphate Ester Decomposition in Catalysis

Understanding the mechanisms of phosphate ester decomposition is crucial for designing effective catalysts. The hydrolytic cleavage of these esters has been studied for decades, revealing a complex mechanistic landscape influenced by factors such as the substrate's structure, protonation state, and the nature of the nucleophile. researchgate.net Mechanistic pathways for decomposition often involve nucleophilic attack on the phosphorus atom. mdpi.com For example, in the decomposition of certain phosphate prodrugs in methanol, the proposed mechanism involves an addition-elimination reaction on the phosphoryl group. mdpi.com An unusual pathway involving nucleophilic substitution on a benzylic carbon of the phosphate ester has also been reported, highlighting the diverse routes decomposition can take. mdpi.com

In applications such as lubricants for electric vehicles and wind turbines, understanding the effect of external electric fields on the decomposition of additives like phosphate esters is critical. acs.orgnih.gov Recent studies using nonequilibrium molecular dynamics (NEMD) simulations have provided significant atomistic insights into this process. acs.orgchemrxiv.org These studies, often using tri-n-butyl phosphate (TNBP) as a model compound, show that an external electric field generally accelerates the decomposition of phosphate esters. acs.orgresearchgate.net

The primary decomposition pathway enhanced by the electric field is the cleavage of the carbon-oxygen (C–O) bond. acs.org The field induces polarization in the molecule, which stretches and weakens the C–O bonds. acs.org The catalytic action of surfaces, such as ferrous metals, further enhances the decomposition rate compared to the bulk phase. acs.orgnih.gov When an electric field is applied to a system where the phosphate ester is confined between two surfaces, it causes charged fragments to migrate preferentially. Phosphate anions are drawn to the surface with a higher electric potential, while alkyl cations move toward the surface with a lower potential. acs.orgnih.gov This leads to the asymmetric growth of protective tribofilms, a phenomenon that has been observed experimentally. acs.org

The increased reactivity in the presence of an electric field can be attributed to different factors depending on the surface. On reactive iron surfaces, the effect is primarily driven by an increase in the pre-exponential factor in the Arrhenius equation, which relates to a higher frequency of molecule-surface collisions. nih.govresearchgate.net Conversely, on iron oxide surfaces, the acceleration is attributed to a reduction in the activation energy for decomposition as the electric field strength increases. acs.orgresearchgate.net

| Finding | Mechanism/Observation | Simulation Method | Reference |

|---|---|---|---|

| Accelerated Decomposition | An external electric field enhances the rate of phosphate ester decomposition. | NEMD with ReaxFF | acs.orgnih.gov |

| Enhanced C–O Bond Cleavage | The main decomposition pathway is enhanced due to field-induced molecular polarization. | NEMD with ReaxFF | acs.org |

| Asymmetric Film Growth | Phosphate anions and alkyl cations are pulled to oppositely charged surfaces. | NEMD with ReaxFF | acs.orgnih.gov |

| Reduced Activation Energy | On iron oxide surfaces, the electric field lowers the energy barrier for decomposition. This is due to stabilization of the charged transition state. | NEMD, NEB calculations | acs.orgresearchgate.net |

| Increased Pre-exponential Factor | On reactive iron surfaces, the field increases the frequency of molecule-surface collisions. | NEMD, Arrhenius analysis | nih.govresearchgate.net |

| Non-monotonic Variation | Under combined shear and electric fields, the activation energy can vary non-monotonically with field strength, explaining conflicting experimental results. | NEMD | chemrxiv.org |

Theoretical models are indispensable for elucidating the complex mechanisms of catalytic processes involving phosphate esters. A variety of computational methods have been applied to study these reactions at the molecular level.

For investigating the influence of external forces, reactive force field (ReaxFF) molecular dynamics (MD) simulations are particularly powerful. acs.orgresearchgate.net These simulations can model chemical bonding and dissociation over time. Within this framework, different charge equilibration methods are used to model electrostatic interactions. The charge transfer with polarization current equalization (QTPIE) method has been shown to be more suitable than the standard charge equilibration (QEq) method for accurately simulating systems under external electric fields, as it better predicts field-induced polarization. acs.orgnih.gov The Bell model is another theoretical tool used to analyze decomposition processes that are dependent on electro-mechanochemical stress and temperature. chemrxiv.org

For studying hydrolysis and dephosphorylation reactions in the absence of external fields, quantum chemistry methods, especially Density Functional Theory (DFT), are widely used. osti.govresearchgate.net DFT calculations can provide detailed energy profiles for proposed reaction mechanisms. For example, DFT has been used to investigate the dephosphorylation of model phosphate monoesters on ceria (CeO₂) surfaces, proposing a surface-assisted hydrolysis mechanism. osti.gov These models suggest that the surface actively participates by forming a bond with the phosphorus atom, lowering the activation energy for P-O bond cleavage. osti.gov

Theoretical evaluations have also been used to assess different mechanistic proposals, such as the substrate-assisted catalysis (SAC) mechanism for the hydrolysis of phosphate monoester dianions. nih.gov These models, which often incorporate a continuum solvation model to simulate the solvent environment, can calculate activation free energies and help determine the most likely reaction pathway. nih.gov Furthermore, theoretical models have been instrumental in clarifying the role of metal ion cofactors, such as Mg²⁺, in enzyme-catalyzed hydrolysis, showing that they can stabilize the transition state through electrostatic interactions. researchgate.net A unified theoretical model for hydrolysis reactions classifies mechanisms based on the sequence of bond breaking (O-H and P-O), the nature of the leaving group, and the mode of proton transfer. longdom.org

| Theoretical Model | Focus of Study | Key Insights Provided | Reference |

|---|---|---|---|

| Reactive Force Field (ReaxFF) MD with QTPIE | Decomposition under external electric fields. | Accurately models bond dissociation and charge polarization under an electric field. | acs.orgnih.govresearchgate.net |

| Density Functional Theory (DFT) | Hydrolysis and dephosphorylation mechanisms. | Calculates reaction energy profiles, transition state structures, and the catalytic role of surfaces and metal ions. | osti.govresearchgate.net |

| Quantum Chemistry with Continuum Solvation Models | Mechanisms of hydrolysis in solution (e.g., Substrate-Assisted Catalysis). | Evaluates the feasibility of proposed reaction pathways and predicts kinetic parameters. | nih.gov |

| Bell Model | Electro- and mechano-catalysis. | Analyzes the dependence of decomposition rates on applied stress, temperature, and electric field strength. | chemrxiv.org |

| Unified Hydrolysis Model | General phosphate hydrolysis. | Classifies mechanisms based on bond-breaking sequence, leaving group, and proton transfer mode. | longdom.org |

Environmental Fate and Degradation Pathways of Didodecyl Phosphate

Biotic Degradation Processes

Biotic degradation involves the breakdown of chemical compounds by microorganisms. While specific biodegradation data for didodecyl phosphate (B84403) are limited, the general processes for organophosphate esters provide insight into its likely biological fate. nih.gov

Bacterial degradation is considered a primary mechanism for the elimination of non-halogenated organophosphate esters from environments like wastewater treatment plants. gdut.edu.cnnih.gov The ability of microorganisms to break down organophosphorus compounds has been documented since the 1970s, with the first identified bacterium being a Flavobacterium species. oup.com Since then, numerous bacterial and several fungal species have been isolated that can degrade a wide array of these compounds. oup.com

Microbes such as Aspergillus, Pseudomonas, Chlorella, and Arthrobacter are known to degrade organophosphate pesticides through various mechanisms, with hydrolysis being a key step. researchgate.net Microorganisms utilize these compounds as a source of nutrients, particularly phosphorus, especially in environments where inorganic phosphate is limited. mdpi.com The process often begins with the uptake of the organophosphate compound into the microbial cell via specific transporter proteins. mdpi.com

The microbial degradation of organophosphate esters primarily proceeds through hydrolysis, catalyzed by specific enzymes. oup.com The most critical step in this process is the cleavage of the P-O-alkyl or P-O-aryl bonds. oup.com

For non-halogenated organophosphate esters, hydrolysis is a key biodegradation pathway that leads to the formation of di-alkyl phosphates (DAPs) as the most common and predominant intermediate transformation products. gdut.edu.cnnih.gov In the case of didodecyl phosphate, complete hydrolysis would yield dodecanol (B89629) and phosphoric acid. smolecule.com

The enzymes that catalyze the initial step of degradation are broadly classified as organophosphate hydrolases or phosphotriesterases. oup.com A variety of enzymes have been isolated from microbes and studied for their role in breaking down these compounds.